molecular formula C10H10N2O3 B13658597 3,3-Dimethyl-7-nitroindolin-2-one

3,3-Dimethyl-7-nitroindolin-2-one

Cat. No.: B13658597
M. Wt: 206.20 g/mol
InChI Key: MSDXBNHLHVWWJS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-7-nitroindolin-2-one is a nitro-substituted indolinone derivative characterized by a dimethyl group at the 3-position and a nitro group at the 7-position of the indole ring. Indolin-2-one derivatives are widely explored in medicinal chemistry due to their structural versatility, particularly as kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3,3-dimethyl-7-nitro-1H-indol-2-one

InChI

InChI=1S/C10H10N2O3/c1-10(2)6-4-3-5-7(12(14)15)8(6)11-9(10)13/h3-5H,1-2H3,(H,11,13)

InChI Key

MSDXBNHLHVWWJS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-7-nitroindolin-2-one typically involves the nitration of 3,3-dimethylindolin-2-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the indolin-2-one ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights structural differences between 3,3-Dimethyl-7-nitroindolin-2-one and key analogues:

Compound Name Substituents Key Features Reference
This compound 3,3-dimethyl; 7-nitro Electron-withdrawing nitro group enhances electrophilicity; steric hindrance from dimethyl groups. N/A
(E)-3-((1H-Indol-7-yl)methylene)indolin-2-one (3f) 3-methylene-indol-7-yl Conjugated system via methylene bridge; potential for π-π interactions.
7-Fluoro-1,3,3-trimethylindolin-2-one 7-fluoro; 1,3,3-trimethyl Fluorine increases lipophilicity and metabolic stability; trimethyl groups enhance steric bulk.
7-Methyloxindole 7-methyl Electron-donating methyl group may reduce reactivity compared to nitro.
3-Amino-7-isopropylindolin-2-one 3-amino; 7-isopropyl Amino group introduces basicity; isopropyl increases hydrophobicity.
5-Aminoindolin-2-one hydrochloride 5-amino; hydrochloride salt Polar amino group and salt form improve solubility in aqueous media.

Physicochemical Properties

  • Molecular Weight :

    • Indolin-2-one (base structure): 133.15 g/mol .
    • This compound (estimated): ~222.2 g/mol (base + 2× methyl + nitro).
    • 7-Fluoro-1,3,3-trimethylindolin-2-one: ~193.22 g/mol (from ).
  • Lipophilicity (logP): Nitro groups typically increase logP (hydrophobicity), while amino or carboxylic acid groups reduce it. For example, 5-Aminoindolin-2-one hydrochloride has lower logP due to its polar salt form .
  • Solubility: Nitro-substituted derivatives like this compound may exhibit lower aqueous solubility compared to amino or hydroxy analogues (e.g., 5-Aminoindolin-2-one hydrochloride) .

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